N-Boc-5-Bromo-2-chloro-DL-phenylalanine
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Overview
Description
N-Boc-5-Bromo-2-chloro-DL-phenylalanine: is a synthetic compound with the molecular formula C14H17BrClNO4 and a molecular weight of 378.65 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-Bromo-2-chloro-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc (tert-butoxycarbonyl) group, followed by bromination and chlorination at specific positions on the aromatic ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Boc-5-Bromo-2-chloro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-Boc-5-Bromo-2-chloro-DL-phenylalanine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-Boc-5-Bromo-2-chloro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
- N-Boc-2-bromo-5-fluoro-DL-phenylalanine
- N-Boc-5-bromo-2-chloro-L-phenylalanine
- N-Boc-5-bromo-2-chloro-D-phenylalanine
Comparison: N-Boc-5-Bromo-2-chloro-DL-phenylalanine is unique due to the specific positions of the bromine and chlorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs . For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C14H17BrClNO4 |
---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ATNXDQHIRSSYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
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